molecular formula C14H18ClN3O2S B2800674 3-(3-CHLOROBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA CAS No. 536722-46-0

3-(3-CHLOROBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA

Cat. No.: B2800674
CAS No.: 536722-46-0
M. Wt: 327.83
InChI Key: GTNQWHODONJIDA-UHFFFAOYSA-N
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Description

3-(3-CHLOROBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA is a synthetic acyl thiourea derivative of interest in chemical and pharmaceutical research. This compound combines a chlorobenzoyl group and a morpholinoethyl moiety, a structure known to contribute to diverse biological activities. Acyl thioureas are extensively studied as privileged scaffolds in medicinal chemistry due to their wide range of potential biological activities, which can include enzyme inhibition, as well as antibacterial and antitumor properties . The morpholine ring is a common pharmacophore found in various therapeutic agents, contributing to properties such as antimicrobial activity . Researchers value this compound for its potential as a versatile precursor in synthesizing heterocyclic compounds and for developing coordination complexes with various applications. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-chloro-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c15-12-3-1-2-11(10-12)13(19)17-14(21)16-4-5-18-6-8-20-9-7-18/h1-3,10H,4-9H2,(H2,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNQWHODONJIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea typically involves the reaction of 3-chlorobenzoyl chloride with 1-[2-(morpholin-4-yl)ethyl]thiourea. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The chlorobenzoyl group can be reduced to the corresponding benzyl alcohol.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH) are used.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The naphthyl-containing analog has a higher molecular weight (453.64 vs. ~340.8), which may reduce bioavailability.
  • Storage Stability : The commercial thiourea in requires cold storage, suggesting higher sensitivity to degradation compared to the target compound.
  • Biological Relevance : Morpholine derivatives are often prioritized in medicinal chemistry for their balanced solubility and permeability, whereas naphthyl groups are leveraged in asymmetric synthesis.

Q & A

Q. What are the standard synthetic routes for 3-(3-chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea?

The compound can be synthesized via nucleophilic addition of 2-(morpholin-4-yl)ethylamine to 3-chlorobenzoyl isothiocyanate. Key steps include:

  • Reaction Optimization : Control reaction temperature (0–5°C) to minimize side reactions and ensure regioselectivity .
  • Purification : Use column chromatography with a gradient elution (e.g., ethyl acetate/hexane) to isolate the product.
  • Characterization : Confirm purity via HPLC (>98%) and structural identity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this thiourea derivative?

  • Spectroscopic Methods :
    • NMR : Analyze 1^1H NMR for aromatic protons (δ 7.2–8.1 ppm), thiourea NH signals (δ 9.5–10.5 ppm), and morpholine protons (δ 2.3–3.8 ppm) .
    • IR : Confirm thiourea C=S stretching (1200–1250 cm1^{-1}) and carbonyl (C=O) absorption (~1680 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and torsional strain in the morpholine-ethyl-thiourea backbone .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50_{50} calculations. Include positive controls like doxorubicin .
  • Antimicrobial Screening : Employ broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-Inflammatory Potential : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .

Q. How should solubility and stability be assessed for in vivo studies?

  • Solubility : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use UV-Vis spectroscopy for quantification .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to detect hydrolysis or oxidation products .

Q. What analytical methods ensure batch-to-batch consistency?

  • HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) for purity checks.
  • Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to prevent stability issues .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Design of Experiments (DoE) : Use factorial design to assess variables (temperature, solvent polarity, stoichiometry). Prioritize factors via Pareto charts .
  • Continuous Flow Chemistry : Improve yield and reduce byproducts by controlling residence time and mixing efficiency .

Q. How to resolve contradictions in bioactivity data across studies?

  • Meta-Analysis : Compare assay protocols (e.g., cell line passage number, serum concentration) to identify confounding variables .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to validate direct binding to proposed targets (e.g., kinases, proteases) .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Molecular Docking : Screen against targets like COX-2 or EGFR using AutoDock Vina. Validate poses with MD simulations (GROMACS) .
  • QSAR Modeling : Build regression models using descriptors (logP, polar surface area) to optimize potency and reduce toxicity .

Q. How can crystallographic data improve pharmacological profiling?

  • Polymorph Screening : Identify stable crystalline forms via SC-XRD. Correlate with solubility and dissolution rates .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonds, π-π stacking) to guide co-crystal engineering .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics/Proteomics : Use RNA-seq or LC-MS/MS to identify differentially expressed pathways in treated vs. control cells .
  • Chemical Proteomics : Employ activity-based protein profiling (ABPP) with a clickable probe derivative to capture target proteins .

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